molecular formula C16H19FN4OS B5678852 N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

Cat. No. B5678852
M. Wt: 334.4 g/mol
InChI Key: XQSCRQQETFQCIU-UHFFFAOYSA-N
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Description

The compound N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine is a unique chemical entity that has drawn interest due to its distinctive molecular framework. This compound incorporates multiple functional groups and heterocyclic structures, making it a potential candidate for various chemical and pharmacological studies.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions often characterized by reductive amination and condensation processes. For instance, in the synthesis of related compounds like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, one-pot two-step synthesis methods utilizing solvent-free conditions have been employed for operational ease and efficiency (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

Molecular structures of similar compounds demonstrate interesting conformational features. For example, compounds like 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one show significant dihedral angles between different aromatic rings, indicating potential for diverse molecular interactions (Yin et al., 2008).

Chemical Reactions and Properties

The chemical reactions of compounds like N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine often involve interactions with primary and secondary amines, leading to the formation of various amides and derivatives. These reactions are crucial in modifying the compound's chemical properties for specific applications (Eleev, Kutkin, & Zhidkov, 2015).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. Structural characteristics, such as ring conformations and intermolecular hydrogen bonds, significantly impact their melting points, solubility, and crystal structures (Abdel-Wahab et al., 2013).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(2-methoxyethyl)-1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4OS/c1-11-14-15(20(2)19-11)18-16(23-14)21(8-9-22-3)10-12-6-4-5-7-13(12)17/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSCRQQETFQCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N(CCOC)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

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